molecular formula C32H50O7 B12789005 Presenegenin, dimethyl ester CAS No. 2735-82-2

Presenegenin, dimethyl ester

Cat. No.: B12789005
CAS No.: 2735-82-2
M. Wt: 546.7 g/mol
InChI Key: DZBMROWWXVEOHY-UHFFFAOYSA-N
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Description

Presenegenin, dimethyl ester is a triterpenoid compound derived from presenegenin. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential anti-inflammatory and corticomimetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Presenegenin, dimethyl ester can be synthesized through the oxidation of presenegenin dimethyl ester triacetate with chromium trioxide in acetic acid. This reaction yields two main products: 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12, 27-hemiketal . The reaction conditions involve using chromium trioxide as the oxidizing agent in an acetic acid medium.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale oxidation reactions using chromium trioxide and acetic acid. The reaction is followed by purification steps to isolate the desired product.

Mechanism of Action

The mechanism of action of presenegenin, dimethyl ester involves its interaction with molecular targets and pathways related to inflammation. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of corticoid-5β-reductase, an enzyme involved in the metabolism of corticosteroids . This inhibition leads to a reduction in the breakdown of corticosteroids, thereby enhancing their anti-inflammatory effects.

Comparison with Similar Compounds

Properties

CAS No.

2735-82-2

Molecular Formula

C32H50O7

Molecular Weight

546.7 g/mol

IUPAC Name

dimethyl 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate

InChI

InChI=1S/C32H50O7/c1-27(2)12-13-31(26(37)39-7)14-15-32(18-33)19(20(31)16-27)8-9-22-28(3)17-21(34)24(35)30(5,25(36)38-6)23(28)10-11-29(22,32)4/h8,20-24,33-35H,9-18H2,1-7H3

InChI Key

DZBMROWWXVEOHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC)O)O)C)C)C2C1)CO)C(=O)OC)C

Origin of Product

United States

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